

Application Note: Simulation of Ethylbenzene Production Process Using CHEMCAD

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethylbenzene

Cat. No.: B125841

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylbenzene is a crucial intermediate in the petrochemical industry, primarily serving as a precursor to styrene monomer, which is used in the production of polystyrene and other polymers. The efficient design and optimization of **ethylbenzene** production plants are critical for economic viability. Process simulation software, such as CHEMCAD, offers a powerful tool for modeling, analyzing, and optimizing such chemical processes. This application note provides a detailed protocol for simulating the **ethylbenzene** production process using CHEMCAD, aimed at researchers and professionals in the field. The process involves the alkylation of benzene with ethylene, followed by purification steps.

Process Description

The production of **ethylbenzene** is achieved through the direct alkylation of benzene with ethylene in the presence of a catalyst. A common approach is the vapor-phase reaction over a solid acid catalyst. The primary reaction is:



A potential side reaction is the formation of **diethylbenzene**:



To maximize the yield of **ethylbenzene** and minimize the formation of byproducts, a molar excess of benzene is typically used. The process generally consists of a reaction section and a separation section. In the reaction section, fresh and recycled benzene are mixed with ethylene and fed to a reactor. The reactor effluent, containing **ethylbenzene**, unreacted benzene, and byproducts, is then sent to a series of distillation columns for purification. Unreacted benzene is recycled back to the reactor.

CHEMCAD Simulation Protocol

This protocol outlines the step-by-step procedure for setting up and running a steady-state simulation of the **ethylbenzene** production process in CHEMCAD.

Step 1: Creating a New Simulation and Selecting Components

- Launch CHEMCAD.
- Create a new project by selecting File > New.
- Navigate to the Thermophysical tab and click on Component List.
- Add the following components to the simulation:
 - Benzene
 - Ethylene
 - **Ethylbenzene**
 - **Diethylbenzene** (p-Diethylbenzene can be used as a representative isomer)
 - Ethane (as a potential impurity in the ethylene feed)

Step 2: Selecting the Thermodynamic Model

The choice of the thermodynamic model is crucial for accurate simulation results. For hydrocarbon systems like this, an equation of state model is generally suitable.

- Go to the Thermophysical tab and click on Thermodynamic Settings.
- In the K-value Models tab, select Soave-Redlich-Kwong (SRK) or Peng-Robinson (PR) as the global K-value model.[1][2][3] These models are well-suited for non-polar hydrocarbon mixtures at the process conditions.
- For the Enthalpy Model, select the corresponding model (e.g., SRK or Peng-Robinson).

Step 3: Building the Process Flowsheet

The process flowsheet is constructed by adding and connecting the necessary unit operations from the CHEMCAD palette. A typical flowsheet for **ethylbenzene** production includes a mixer, a heater, a reactor, and two distillation columns.

- From the Palette, drag and drop the following unit operations onto the flowsheet:
 - Mixer (to combine fresh and recycled benzene with ethylene)
 - Heat Exchanger (Heater, to preheat the reactor feed)
 - Kinetic Reactor
 - Distillation Column (Shortcut or rigorous SCDS column for initial setup, two in total)
 - Pump and Compressor as needed for pressure adjustments.
- Connect the unit operations using streams. The general flow will be:
 - Feed streams (Benzene and Ethylene) to the Mixer.
 - Mixer outlet to the Heater.
 - Heater outlet to the Kinetic Reactor.
 - Reactor outlet to the first Distillation Column (Benzene Column).
 - The overhead product of the Benzene Column (unreacted benzene) is recycled back to the Mixer.

- The bottoms product of the Benzene Column is fed to the second Distillation Column (**Ethylbenzene** Column).
- The overhead product of the **Ethylbenzene** Column is the high-purity **ethylbenzene** product.
- The bottoms product of the **Ethylbenzene** Column contains **diethylbenzene**.

Step 4: Specifying Feed Stream Conditions

Define the properties of the feed streams. The following table provides example values.

| Parameter | Benzene Feed (Stream 1) | Ethylene Feed (Stream 2) |
|----------------------|-------------------------|--------------------------|
| Temperature (°C) | 25 | 25 |
| Pressure (kPa) | 200 | 2000 |
| Molar Flow (kmol/hr) | 100 | 20 |
| Composition (Mole %) | | |
| Benzene | 100 | 0 |
| Ethylene | 0 | 95 |
| Ethane | 0 | 5 |

Step 5: Configuring the Unit Operations

Mixer:

- Set the outlet pressure to the desired value before the heater.

Heater (H-301):

- Specify the outlet temperature to preheat the feed to the reactor inlet temperature, for example, 380°C.[4]
- Define a pressure drop, for instance, 25 kPa.[4]

Kinetic Reactor (R-301):

- Reactions:
 - Define the two reactions (**ethylbenzene** and **diethylbenzene** formation).
 - Specify the stoichiometry and the key components.
- Kinetic Data:
 - Input the kinetic parameters for each reaction (pre-exponential factor and activation energy). This data is typically obtained from literature or experimental work.
- Specifications:
 - Select the reactor type (e.g., PFR - Plug Flow Reactor).
 - Specify the operating conditions. For an adiabatic reactor, no heat duty is specified. Define the reactor volume or specify the conversion of the limiting reactant (ethylene). A typical conversion per pass is high, for example, 98%.^[4]
 - Define the pressure drop across the reactor, for example, 15 kPa.^[4]

Distillation Column 1 (Benzene Column, T-301):

- General Specifications:
 - Number of stages: An initial estimate can be made (e.g., 30).
 - Feed stage location.
 - Condenser type: Total.
 - Reboiler type: Kettle.
- Pressure:
 - Specify the condenser and reboiler pressures (e.g., 110 kPa).^[4]

- Specifications:
 - Define two specifications to solve the column. For example:
 - Reflux ratio.
 - Recovery of benzene in the distillate (e.g., 99.9%).^[4]

Distillation Column 2 (**Ethylbenzene** Column, T-302):

- General Specifications:
 - Similar to the first column, provide initial estimates for the number of stages and feed location.
- Pressure:
 - Specify the operating pressure (e.g., 110 kPa).^[4]
- Specifications:
 - Define two specifications. For example:
 - Recovery of **ethylbenzene** in the distillate (e.g., 99%).^[4]
 - Maximum impurity of **diethylbenzene** in the **ethylbenzene** product (e.g., 2 ppm).^[5]

Step 6: Running the Simulation and Analyzing Results

- Click the Run button on the main toolbar to start the simulation.
- CHEMCAD will calculate the mass and energy balances for the entire flowsheet.
- After a successful run, review the results by:
 - Double-clicking on any stream to view its properties (temperature, pressure, flow rate, composition).
 - Double-clicking on any unit operation to view its performance results.

- Generating reports and plots for detailed analysis.

Data Presentation

The following tables summarize the key quantitative data from a sample simulation run.

Table 1: Stream Summary

| Stream ID | Description | Temperature (°C) | Pressure (kPa) | Molar Flow (kmol/hr) |
|-----------|--------------------------|------------------|----------------|----------------------|
| 1 | Fresh Benzene Feed | 25.0 | 200.0 | 100.0 |
| 2 | Ethylene Feed | 25.0 | 2000.0 | 20.0 |
| 3 | Combined Reactor Feed | 380.0 | 1950.0 | 195.0 |
| 4 | Reactor Effluent | 425.0 | 1935.0 | 195.0 |
| 5 | Benzene Recycle | 80.1 | 110.0 | 75.5 |
| 6 | Benzene Column Bottoms | 138.0 | 115.0 | 119.5 |
| 7 | Ethylbenzene Product | 136.1 | 110.0 | 18.8 |
| 8 | Diethylbenzene Byproduct | 185.0 | 115.0 | 0.7 |

Table 2: Key Component Molar Flow Rates (kmol/hr)

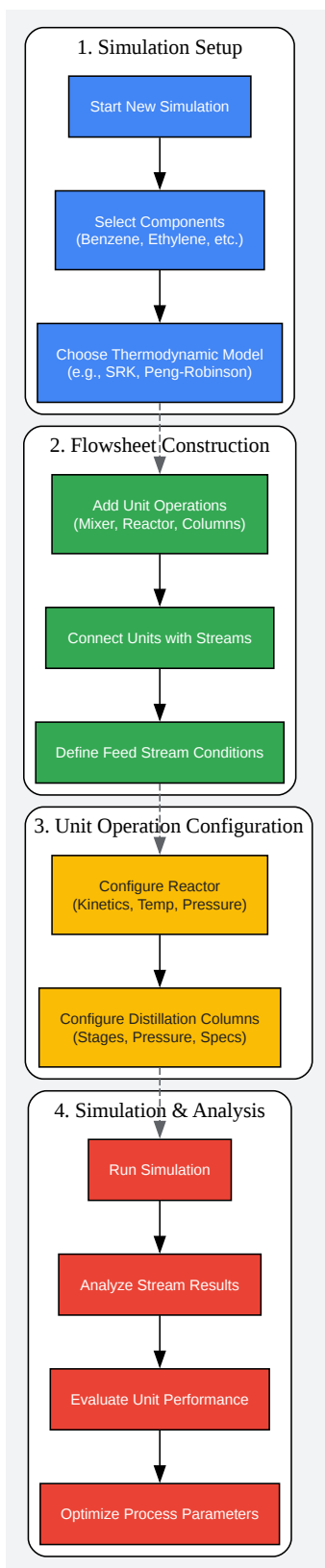
| Stream ID | Description | Benzene | Ethylene | Ethylbenzene | Diethylbenzene | Ethane |
|-----------|-----------------------|---------|----------|--------------|----------------|--------|
| 3 | Combined Reactor Feed | 175.5 | 19.0 | 0.0 | 0.0 | 1.0 |
| 4 | Reactor Effluent | 156.9 | 0.38 | 18.8 | 0.7 | 1.0 |
| 7 | Ethylbenzene Product | 0.01 | 0.0 | 18.8 | 0.00004 | 0.0 |

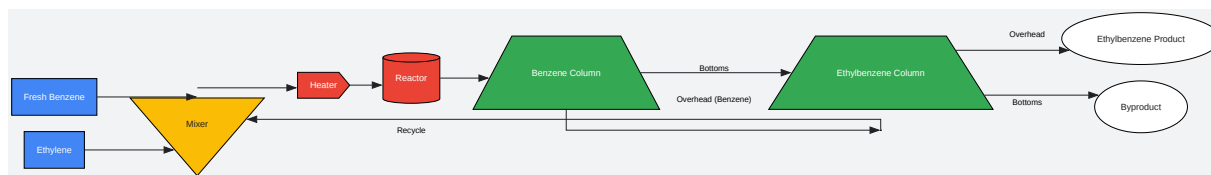
Table 3: Unit Operation Summary

| Unit Operation | Parameter | Value |
|------------------|-------------------------|-------------------------|
| H-301 | Heat Duty | (Calculated by CHEMCAD) |
| R-301 | Ethylene Conversion | 98.0% |
| Heat of Reaction | (Calculated by CHEMCAD) | |
| T-301 | Condenser Duty | (Calculated by CHEMCAD) |
| Reboiler Duty | (Calculated by CHEMCAD) | |
| T-302 | Condenser Duty | (Calculated by CHEMCAD) |
| Reboiler Duty | (Calculated by CHEMCAD) | |

Visualization

The following diagrams illustrate the logical workflow of the simulation setup in CHEMCAD.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemstations.com [chemstations.com]
- 2. researchgate.net [researchgate.net]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. cbe.statler.wvu.edu [cbe.statler.wvu.edu]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- To cite this document: BenchChem. [Application Note: Simulation of Ethylbenzene Production Process Using CHEMCAD]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125841#simulation-of-ethylbenzene-production-process-using-chemcad]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com